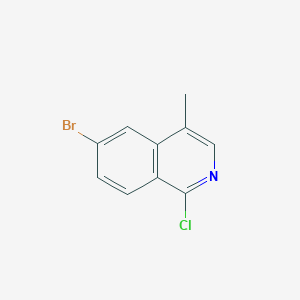

6-Bromo-1-chloro-4-methylisoquinoline

描述

Significance of Isoquinoline (B145761) Core Structures in Advanced Organic Synthesis

The isoquinoline structural motif, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a vast array of organic compounds. fiveable.meamerigoscientific.com This bicyclic aromatic heterocycle is a privileged scaffold in medicinal chemistry and drug development, frequently appearing in natural products, particularly alkaloids, and synthetic molecules with significant therapeutic importance. nih.govrsc.org Many compounds containing the isoquinoline core exhibit a wide range of biological activities, including analgesic, antimalarial, and antitumor effects. fiveable.mersc.org

The stability and reactivity of the isoquinoline core are derived from its planar, aromatic structure. fiveable.me The presence of the nitrogen atom influences the electron distribution within the rings, making the structure susceptible to various chemical transformations such as electrophilic aromatic substitution and nucleophilic addition. fiveable.meamerigoscientific.com This versatile reactivity allows for extensive functionalization, enabling chemists to synthesize a diverse library of isoquinoline-based compounds for applications in medicine, materials science, and catalysis. fiveable.meamerigoscientific.com Consequently, the development of efficient synthetic methodologies for constructing and modifying the isoquinoline framework remains an active and important area of research in organic synthesis. nih.govchemicalbook.com

Strategic Importance of Halogenation in Modulating Reactivity and Enabling Derivatization

Halogenation is a powerful and strategic tool in organic synthesis for modifying the chemical properties of aromatic scaffolds like isoquinoline. The introduction of halogen atoms (e.g., chlorine, bromine, iodine) onto the isoquinoline core serves several critical functions. Firstly, halogens act as versatile synthetic handles, or points of attachment, for subsequent chemical modifications. The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This capability allows for the construction of highly complex and decorated isoquinoline derivatives that would be difficult to access through other means.

Secondly, the electronic properties of halogens can significantly modulate the reactivity of the isoquinoline ring system. Their electron-withdrawing nature can influence the regioselectivity of subsequent reactions, directing incoming reagents to specific positions on the scaffold. researchgate.net Developing methods for the selective halogenation of isoquinolines at specific positions, such as C4 or C5, is a key area of research, as it provides a direct pathway to valuable intermediates for the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org

Overview of 6-Bromo-1-chloro-4-methylisoquinoline as a Representative Halogenated Isoquinoline Scaffold in Academic Research

While specific research on this compound is not available in the provided search results, we can infer its potential role based on related structures. Compounds like 6-bromo-1-chloroisoquinoline (B57692) and other halogenated quinolines serve as important intermediates in synthetic chemistry. chemicalbook.comatlantis-press.com The bromine atom at the 6-position and the chlorine atom at the 1-position represent two distinct reactive sites. The chlorine at the 1-position is typically more susceptible to nucleophilic substitution, while the bromine on the carbocyclic ring is well-suited for metal-catalyzed cross-coupling reactions. The methyl group at the 4-position would offer steric and electronic influence on the molecule's reactivity. A scaffold with this arrangement of functional groups would be a valuable building block, allowing for sequential and regioselective derivatization to build complex molecular architectures for various research applications.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-1-chloro-4-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVNVVDSRQFMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Halogenated Isoquinolines

Classical Heterocylization Routes and their Modern Adaptations

Traditional methods for constructing the isoquinoline (B145761) core have been foundational in heterocyclic chemistry. Modern adaptations have focused on improving reaction conditions, yields, and substrate scope, particularly for creating specifically substituted derivatives.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. organic-chemistry.orgjk-sci.comwikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide using a condensing agent. nrochemistry.com

The classical procedure often requires harsh conditions, such as refluxing with strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). organic-chemistry.orgnrochemistry.com The cyclization is an electrophilic aromatic substitution, and its success is often dependent on the presence of electron-donating groups on the aromatic ring of the phenethylamine (B48288) precursor. nrochemistry.comquimicaorganica.org

Modern adaptations have sought to mitigate the harshness of the classical conditions. Microwave-assisted Bischler-Napieralski reactions have been shown to significantly reduce reaction times and improve yields, allowing for the rapid generation of substituted isoquinoline libraries. organic-chemistry.orgorganic-chemistry.org Additionally, alternative activating reagents have been explored. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) offers a milder approach for the cyclodehydration step. organic-chemistry.org Another modification involves the use of oxalyl chloride with a Lewis acid like ferric chloride (FeCl₃) to generate an N-acyliminium intermediate, which can help to prevent side reactions. organic-chemistry.org

The general applicability of this reaction allows for the synthesis of isoquinolines with various substitution patterns, which is crucial for preparing precursors to complex molecules like 6-Bromo-1-chloro-4-methylisoquinoline. The initial β-arylethylamide can be derived from a substituted phenethylamine, allowing for the introduction of substituents on the benzene (B151609) ring portion of the isoquinoline.

Table 1: Comparison of Classical and Modern Bischler-Napieralski Conditions

| Parameter | Classical Conditions | Modern Adaptations |

|---|---|---|

| Reagents | POCl₃, P₂O₅, ZnCl₂ | Tf₂O, Oxalyl chloride/FeCl₃, Triphenyl phosphite-bromine |

| Reaction Time | Several hours to days | Minutes to a few hours (especially with microwave assistance) |

| Temperature | High temperatures (reflux) | Often milder conditions, though microwave protocols can reach high temperatures quickly |

| Yields | Variable, often moderate | Generally improved yields and cleaner reactions |

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comorganicreactions.orgchemistry-reaction.comwikipedia.org This Schiff base is typically formed from the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org The subsequent cyclization is promoted by strong acids such as concentrated sulfuric acid. thermofisher.com

A significant challenge in the classical Pomeranz-Fritsch synthesis is achieving regiochemical control, especially with substituted benzaldehydes. The position of cyclization is influenced by the electronic nature of the substituents on the benzene ring. Electron-donating groups generally direct the cyclization to the para position, while the presence of deactivating groups can lead to poor yields or undesired isomers.

Modifications to the original protocol have been developed to address these limitations and improve regioselectivity. The Schlittler-Müller modification, for instance, utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal, which can provide access to C1-substituted isoquinolines. thermofisher.com Another important variant is the Bobbitt modification, which involves the hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization to produce tetrahydroisoquinolines. thermofisher.com

The Pomeranz-Fritsch synthesis and its variants are valuable for creating isoquinolines with specific substitution patterns that might be difficult to achieve through other methods. organicreactions.org For a molecule like 6-Bromo-4-methylisoquinoline, a suitably substituted benzaldehyde would be the starting point, with the bromine and methyl groups already in place to guide the cyclization.

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com This intermediate can then be oxidized to the aromatic isoquinoline. The reaction is mechanistically related to the Mannich reaction. wikipedia.orgquimicaorganica.org

The success of the Pictet-Spengler cyclization is highly dependent on the nature of the aromatic ring. The presence of electron-donating groups on the benzene ring of the β-arylethylamine activates the ring towards electrophilic substitution, allowing the reaction to proceed under mild conditions. pharmaguideline.com For less activated substrates, harsher conditions with strong acids and heat may be necessary. wikipedia.org

Modern advancements in the Pictet-Spengler reaction have focused on expanding its scope and achieving asymmetric synthesis. The development of N-acyliminium ion variants, where the intermediate iminium ion is acylated, creates a more powerful electrophile that can cyclize onto less activated aromatic rings under milder conditions. wikipedia.org Furthermore, microwave-assisted Pictet-Spengler reactions have been employed to accelerate the synthesis of isoquinoline libraries. organic-chemistry.org Phosphate buffer-catalyzed Pictet-Spengler reactions have also been developed as a more sustainable approach. acs.org

This methodology is particularly useful for the synthesis of natural products and pharmacologically active compounds. aalto.firesearchgate.net The versatility of the starting materials allows for the preparation of a wide array of substituted tetrahydroisoquinolines, which are valuable precursors for compounds like this compound.

Transition Metal-Catalyzed Approaches to Isoquinoline Formation

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including substituted isoquinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to classical approaches.

Palladium catalysis has been extensively utilized in the synthesis of isoquinolines. acs.org One prominent strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which generates a 1,5-dicarbonyl moiety that can be cyclized with an ammonia (B1221849) source to form the isoquinoline ring. rsc.org This approach offers excellent regioselectivity and is tolerant of a wide range of substituents, including those that lead to electron-deficient isoquinoline systems. rsc.org

Another powerful palladium-catalyzed method is the cyclization of 2-(1-alkynyl)benzaldimines. researchgate.net This can be followed by a Heck reaction to introduce a substituent at the 4-position of the isoquinoline ring. researchgate.net The introduction of an ortho-methoxy group on the benzaldimine has been shown to promote the palladium-catalyzed cyclization and stabilize the palladium(II) intermediate, leading to improved yields. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed to functionalize pre-formed isoquinoline scaffolds. researchgate.net For instance, a bromo-substituted isoquinoline can be coupled with a boronic acid to introduce a variety of substituents. Furthermore, palladium-catalyzed C-H activation/annulation reactions have been developed as an efficient means to construct the isoquinoline core from simpler starting materials. mdpi.com

Table 2: Examples of Palladium-Catalyzed Isoquinoline Syntheses

| Strategy | Key Intermediates/Starting Materials | Advantages |

|---|---|---|

| Enolate Arylation/Cyclization | ortho-Functionalized aryl halide, Ketone enolate | High regioselectivity, Tolerates diverse substituents |

| Cyclization/Heck Reaction | 2-(1-Alkynyl)benzaldimine, Alkene | Direct functionalization at the 4-position |

| C-H Activation/Annulation | N-methoxy benzamides, 2,3-Allenoic acid esters | High atom economy, Good regioselectivity |

Copper catalysis offers an economical and less toxic alternative to precious metal catalysts for the synthesis of isoquinolines. researchgate.net A variety of copper-catalyzed annulation and heterocyclization reactions have been developed.

One notable method is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govrsc.org This reaction can be performed in water, making it an environmentally friendly process. nih.gov By choosing whether to protect the hydroxyl group of the oxime, the reaction can be directed to selectively produce either isoquinolines or isoquinoline N-oxides. nih.gov

Copper-catalyzed tandem reactions have also been developed for the synthesis of densely functionalized isoquinolines. For example, a three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can efficiently produce isoquinolines through a [3 + 2 + 1] cyclization. organic-chemistry.org Another approach involves the copper-catalyzed domino reaction of terminal alkynes, 2-bromoaryl aldehydes, and acetamide, which serves as the nitrogen source. acs.org

These copper-catalyzed methods provide versatile and efficient routes to a wide range of substituted isoquinolines under relatively mild conditions. The tolerance of these reactions to various functional groups makes them particularly attractive for the synthesis of complex molecules.

Rhodium- and Cobalt-Catalyzed C-H Activation and Cyclization

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of complex heterocyclic systems, including the isoquinoline core. Rhodium and cobalt catalysts have been at the forefront of this research, enabling the direct functionalization of C-H bonds to form C-C and C-N bonds, which are crucial for the cyclization process.

Rhodium(III)-catalyzed C-H activation has been successfully employed in the synthesis of isoquinolone derivatives. These reactions often proceed through an annulation of arenes with various coupling partners such as alkynes or alkenes. rsc.orgrsc.org For instance, the synthesis of 4-methyl-substituted dihydroisoquinolones has been achieved through the Rh-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas. nih.gov This methodology offers good to excellent levels of regioselectivity, which is a key challenge in the synthesis of substituted isoquinolines. nih.gov The use of specific ligands can control the regioselectivity of these transformations. nih.gov While direct synthesis of this compound using this method has not been explicitly reported, the tolerance of Rh(III)-catalyzed C-H activation for various functional groups suggests its potential applicability. For example, Rh(III)-catalyzed synthesis of isoquinolone derivatives from N-chloroimines and alkenes has been shown to tolerate chloro and bromo substituents on the aromatic ring. acs.org

Cobalt catalysis offers a more sustainable and cost-effective alternative to precious metals like rhodium. Co(III)-catalyzed C-H activation has been utilized for the redox-neutral synthesis of isoquinolines from N-sulfinyl imine substrates and alkynes. cjcatal.com A key advantage of this methodology is its broad substrate scope and functional group compatibility, including tolerance for halogen substituents like bromo and iodo groups. chim.it This tolerance is particularly relevant for the synthesis of compounds like this compound. Furthermore, cobalt-catalyzed C-H activation has been applied to the synthesis of 1-aminoisoquinolines, where an oxadiazole directing group is employed. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| [CpRhCl2]2 | O-pivaloyl benzhydroxamic acids, propene | 4-methyl-substituted dihydroisoquinolones | High regioselectivity for the 4-position. nih.gov |

| CpRh(CH3CN)32 | N-chloroimines, alkenes | Substituted isoquinolines | Tolerates halide groups on the aromatic ring. acs.org |

| [Co(OAc)2]·4H2O / Mn(OAc)2 | Benzamides, alkynes | Isoquinolinones | Good functional group tolerance, including bromo and iodo groups. chim.it |

| [Cp*Co(CO)I2] | N-sulfinyl imines, alkynes | Isoquinolines | Redox-neutral process with broad substrate scope. cjcatal.com |

Organocatalytic and Asymmetric Synthetic Pathways

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. These methods offer a green and often complementary alternative to metal-based catalysts. For the synthesis of isoquinoline derivatives, organocatalytic approaches have been developed for enantioselective dearomatization, Brønsted acid-catalyzed cyclizations, and multi-component reactions.

Enantioselective Dearomatization of Isoquinolinium Salts

The dearomatization of N-heteroarenes, such as isoquinolines, is a powerful strategy for the synthesis of chiral, three-dimensional scaffolds from readily available flat aromatic precursors. Anion-binding catalysis has been successfully applied to the enantioselective dearomatization of isoquinolinium salts. mdpi.com In this approach, a chiral catalyst, often a thiourea (B124793) or a silanediol (B1258837) derivative, binds to the counter-anion of the activated isoquinolinium salt, thereby creating a chiral environment that directs the nucleophilic attack to one face of the molecule. nih.gov

This methodology has been used to synthesize chiral dihydroisoquinolines with high enantioselectivity. mdpi.com The reaction of in situ generated isoquinolinium salts with nucleophiles like silyl (B83357) ketene (B1206846) acetals or silyl phosphites, in the presence of a chiral thiourea catalyst, leads to the formation of enantioenriched products. nih.gov While the application of this method to halogenated isoquinolinium salts has not been extensively detailed, the general principles suggest its potential for creating chiral precursors to compounds like this compound.

Chiral Brønsted Acid Catalysis in Isoquinoline Synthesis

Chiral Brønsted acids, particularly those derived from phosphoric acid, have emerged as highly effective catalysts for a wide range of asymmetric transformations. In the context of isoquinoline synthesis, they have been utilized to catalyze enantioselective cyclization reactions. These catalysts function by activating electrophiles, such as imines or N-acyliminium ions, through hydrogen bonding, thereby facilitating nucleophilic attack in a stereocontrolled manner.

For example, chiral phosphoric acids have been used to catalyze the dearomatization of isoquinolines via an enantioselective phosphonation, leading to chiral 1,2-dihydroisoquinolines. While specific examples with halogenated substrates are scarce, the versatility of Brønsted acid catalysis suggests its applicability to a range of substituted isoquinolines.

Multi-component Reactions for Isoquinoline Core Construction

Multi-component reactions (MCRs) are highly efficient processes in which three or more starting materials are combined in a single step to form a complex product that incorporates all or most of the atoms of the reactants. organic-chemistry.org MCRs offer significant advantages in terms of atom economy, step economy, and operational simplicity, making them attractive for the synthesis of diverse libraries of compounds, including isoquinoline derivatives. nih.gov

Several MCRs have been developed for the construction of the isoquinoline core and related fused systems. acs.org For instance, a three-component reaction involving isoquinoline, an allenoate, and a cyanoacrylate can lead to the formation of functionalized isoquinoline derivatives. While the direct application of these MCRs to the synthesis of this compound has not been reported, the principles of these reactions could be adapted by choosing appropriately substituted starting materials.

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods offer unique and often milder alternatives to traditional thermal reactions in organic synthesis. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates that can participate in bond-forming reactions, including the construction of heterocyclic systems like isoquinolines.

Photochemical Synthesis: Photochemistry can be employed to trigger cyclization reactions for the synthesis of the isoquinoline skeleton. These reactions often involve the generation of radical intermediates or excited states that undergo intramolecular cyclization. While the photochemical synthesis of the specific target compound this compound is not well-documented, photochemical methods have been applied to the synthesis of halogenated aromatic compounds.

Electrochemical Synthesis: Electrochemical methods provide a powerful tool for generating reactive species under controlled conditions, often avoiding the need for harsh chemical oxidants or reductants. Halogen-mediated electrochemical synthesis is a known strategy for the halogenation of organic molecules. rsc.org In such processes, halide ions are anodically oxidized to generate reactive halogen species that can then react with the substrate. While direct electrochemical synthesis of this compound is not described, the principles of electrochemical halogenation could potentially be applied in a multi-step synthesis.

Photoredox Catalysis in Isoquinoline Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction and functionalization of heterocyclic compounds, including isoquinolines. This strategy utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions.

Recent research has demonstrated the utility of this approach in synthesizing a variety of isoquinoline derivatives. One notable application is the asymmetric dearomative [3+2] cycloaddition of isoquinolines with enones. nih.gov This method employs a synergistic system combining photoredox catalysis with chiral hydrogen-bonding catalysis to produce pharmaceutically relevant benzotropane derivatives with high yields and excellent enantioselectivity. nih.gov The process is initiated by the single-electron reduction of the enone, which then undergoes radical addition to the 1-position of the isoquinoline. nih.gov Strategically placing substituents at the C1 position of the isoquinoline is crucial for preventing rearomatization of the cycloadduct. nih.gov

Another key application is in Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated N-heteroarenes. Photoredox catalysis facilitates the generation of these radicals from a wide range of precursors without the need for harsh oxidants typically used in classical Minisci reactions. nih.gov For instance, a photocatalytic method has been developed for the hydroxyfluoroalkylation of isoquinolines using N-trifluoroethoxyphthalimide as a radical precursor. acs.org Fluorescence quenching studies suggest that the isoquinoline quenches the excited state of the iridium-based photocatalyst, initiating the catalytic cycle. acs.org

The table below summarizes representative examples of photoredox-catalyzed reactions for the synthesis of substituted isoquinolines.

| Entry | Isoquinoline Substrate | Radical Precursor/Reaction Partner | Photocatalyst | Product Type | Yield (%) | Ref |

| 1 | 1-Phenylisoquinoline | Chalcone | DPZ | [3+2] Cycloaddition Adduct | 95 | nih.gov |

| 2 | Isoquinoline | N-trifluoroethoxyphthalimide | Ir(ppy)2(dtbbpy)PF6 | 1-(2,2,2-Trifluoro-1-hydroxyethyl)isoquinoline | 85 | acs.org |

| 3 | Isoquinoline | 4-Acyl-1,4-dihydropyridine | Not Required (Direct Excitation) | 1-Hydroxyalkylated Isoquinoline | 78 | nih.gov |

DPZ = 5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile

Photo-induced Cycloaddition Reactions of Isoquinoline Derivatives

Photo-induced cycloaddition reactions provide an efficient pathway for constructing complex polycyclic and heterocyclic systems from isoquinoline precursors. These reactions, often proceeding through highly reactive excited states, enable the formation of novel molecular scaffolds that are otherwise difficult to access.

A prominent example involves the photoinduced tandem reactions of isoquinoline-1,3,4-triones with various alkynes. nih.gov This process is initiated by a [2+2] cycloaddition (the Paterno-Büchi reaction) between the carbonyl group of the isoquinolinetrione and the alkyne. nih.gov The resulting oxetene intermediate undergoes a series of electrocyclic ring-opening and ring-closing reactions to yield diverse aza-polycyclic frameworks, such as isoquinolinediones fused with naphthalene, quinoline (B57606), or phenanthridine (B189435) systems, in yields up to 85%. nih.gov The regioselectivity of the initial photocycloaddition and subsequent electrocyclization steps plays a critical role in determining the final product structure. nih.gov

Similarly, photoreactions between isoquinoline-1,3,4-triones and substituted oxazoles have been explored. rsc.org These reactions also proceed via a [2+2] cycloaddition to form spirooxetanes with high chemo-, regio-, and diastereoselectivity. rsc.orgmdpi.com The substituents on the oxazole (B20620) ring significantly influence the reaction's chemoselectivity and the subsequent acid-mediated transformations of the photocycloadducts, which can be converted into β-hydroxy-α-aminocarbonyl compounds or spiroisoquinolineoxazolines. rsc.org

The table below presents examples of photo-induced cycloaddition reactions involving isoquinoline derivatives.

| Entry | Isoquinoline Reactant | Reaction Partner | Reaction Type | Product | Yield (%) | Ref |

| 1 | N-Methylisoquinoline-1,3,4-trione | Diphenylacetylene | Tandem [2+2] cycloaddition/electrocyclization | Dibenzo[de,g]isoquinoline-4,6-dione derivative | 85 | nih.govmdpi.com |

| 2 | N-Methylisoquinoline-1,3,4-trione | 2-Methyl-5-methoxy-4-phenyloxazole | [2+2] Cycloaddition | Spiroisoquinolineoxetane | 96 | rsc.orgmdpi.com |

| 3 | 1-Phenylisoquinoline | Methyl acrylate | Asymmetric dearomative [3+2] photocycloaddition | Benzotropane derivative | 95 | nih.gov |

Biocatalytic Synthesis of Halogenated Isoquinolines

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the halogenation of organic molecules. The use of enzymes, particularly halogenases, allows for site-selective C-H functionalization under mild, aqueous conditions, often with selectivities that are unattainable through conventional synthesis.

Flavin-Dependent Halogenases for Specific Halogenation

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the site-selective halogenation of electron-rich aromatic compounds. chemrxiv.org The catalytic mechanism involves the oxidation of a halide ion (Cl⁻, Br⁻, or I⁻) by a C4a-hydroperoxyflavin intermediate, which is generated from the reaction of FADH₂ and molecular oxygen. mdpi.com The resulting electrophilic halogenating species, likely a hypohalous acid (HOX), is then channeled through a tunnel to the active site, where it reacts with the bound substrate. chemrxiv.org This mechanism enables halogenation with selectivity dictated by molecular recognition within the enzyme's active site rather than by the inherent electronic properties of the substrate. chemrxiv.orgchemrxiv.org

The fungal halogenase Rdc2 is a noteworthy example of an FDH capable of acting on isoquinoline scaffolds. nih.gov Originally identified from the radicicol (B1680498) biosynthetic pathway, Rdc2 has been shown to catalyze the specific chlorination of hydroxyisoquinolines. nih.gov For example, it halogenates 4-hydroxyisoquinoline (B107231) and 6-hydroxyisoquinoline at the position ortho to the activating hydroxyl group. nih.govacs.org This regioselectivity is attributed to the resonance effect of the hydroxyl group, which directs the electrophilic chlorination. nih.gov This discovery represents the first report of enzymatic synthesis of chlorinated isoquinolines and highlights the potential of FDHs as biocatalysts for producing halogenated heterocycles. nih.gov

Ongoing research in this field focuses on enzyme engineering and genome mining to expand the substrate scope and regioselectivity of FDHs for synthetic applications. mdpi.comchemrxiv.org

The table below details the enzymatic halogenation of isoquinoline substrates by the flavin-dependent halogenase Rdc2.

| Entry | Substrate | Enzyme | Halogen Source | Product | Ref |

| 1 | 4-Hydroxyisoquinoline | Rdc2 | Cl⁻ | 3-Chloro-4-hydroxyisoquinoline | nih.govacs.org |

| 2 | 6-Hydroxyisoquinoline | Rdc2 | Cl⁻ | 5-Chloro-6-hydroxyisoquinoline | nih.govacs.org |

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 1 Chloro 4 Methylisoquinoline and Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying halogenated aromatic and heteroaromatic compounds. acs.orgwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.orgorganic-chemistry.org The presence of electron-withdrawing groups or heteroatoms, such as the nitrogen in the isoquinoline (B145761) ring, is crucial for activating the ring towards nucleophilic attack and stabilizing the intermediate, thereby facilitating the substitution. organic-chemistry.orgresearchgate.net

Selective Halogen Displacement and Amination at C1

In 6-Bromo-1-chloro-4-methylisoquinoline, the chlorine atom at the C1 position is significantly more susceptible to nucleophilic attack than the bromine atom at the C6 position. The C1 carbon is directly adjacent to the ring nitrogen, which exerts a strong electron-withdrawing effect through both induction and resonance. This effect lowers the electron density at the C1 position, making it highly electrophilic and activating it for the SNAr mechanism.

This selectivity is well-documented in related dihaloisoquinoline systems. For instance, in the amination of 1,3-dichloroisoquinoline, nucleophilic substitution occurs selectively at the C1 position, with reported yields of up to 90%. nih.gov This pronounced preference is attributed to the superior ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C1.

Amination reactions, in particular, are readily achieved at the C1 position. Various amines can displace the chloride, leading to the formation of 1-aminoisoquinoline (B73089) derivatives. The reaction conditions can be tuned to accommodate a wide range of amines, demonstrating the synthetic utility of this selective displacement.

Influence of Substituent Effects on SNAr Reactivity

Activating Effect of the Nitrogen Heteroatom : As discussed, the primary activating feature for SNAr on the isoquinoline ring is the nitrogen atom. Its electron-withdrawing nature is most strongly felt at the α-positions (C1 and C3), rendering them the most likely sites for nucleophilic attack. nih.gov

Substituents on the Pyridine (B92270) Ring : The methyl group at the C4 position in this compound has a mild electron-donating effect. While this might slightly decrease the electrophilicity of the entire ring system compared to an unsubstituted analog, its impact is minor compared to the powerful activating effect of the nitrogen on the C1 position.

The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I. acs.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. libretexts.org This intrinsic reactivity further supports that, in the absence of overwhelming electronic activation, the nature of the halogen itself plays a role. However, in this compound, the electronic activation at C1 by the nitrogen atom is the dominant factor, making the C1-Cl bond the primary site for SNAr reactions.

| Position | Halogen | Key Influencing Factor | Predicted SNAr Reactivity | Rationale |

|---|---|---|---|---|

| C1 | Chlorine | Electronic Activation | High | The C1 position is α to the electron-withdrawing ring nitrogen, which strongly stabilizes the Meisenheimer intermediate. nih.gov |

| C6 | Bromine | Electronic Deactivation | Low | The C6 position is on the carbocyclic ring and lacks direct activation from the nitrogen heteroatom. |

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. nobelprize.org For dihalogenated substrates like this compound, these reactions offer the potential for selective functionalization at either the C1 or C6 position, depending on the reaction type and conditions employed. The selectivity is primarily dictated by the relative rates of oxidative addition of the palladium catalyst to the C-Cl and C-Br bonds. researchgate.net

Suzuki-Miyaura and Stille Couplings at Halogenated Positions

The Suzuki-Miyaura wikipedia.orglibretexts.org and Stille wikipedia.orglibretexts.org couplings are palladium-catalyzed reactions that join an organohalide with an organoboron or organotin reagent, respectively. The regioselectivity in dihaloheterocycles is a balance between two key factors:

Carbon-Halogen Bond Strength : The C−Br bond is generally weaker and more reactive towards oxidative addition than the C−Cl bond. This intrinsic reactivity favors reaction at the C6-Br position.

Electronic Activation : As in SNAr, the C1 position is electronically activated due to its proximity to the nitrogen atom, which can increase its reactivity towards the palladium catalyst. nih.gov

In many cases, the greater reactivity of the C-Br bond dominates, allowing for selective coupling at the C6 position while leaving the C1-Cl bond intact for subsequent transformations. However, the choice of palladium catalyst and ligands can be crucial in tuning the selectivity. nih.govrsc.org For instance, in the related 6-bromo-2-chloroquinoline (B23617) system, certain palladium catalysts can favor coupling at the electronically activated C2-Cl position over the C6-Br position, overriding the typical halide reactivity trend. rsc.org This suggests that for this compound, selective Suzuki or Stille coupling at either C1 or C6 could potentially be achieved by carefully selecting the catalytic system.

Sonogashira and Heck Reactions with Brominated and Chlorinated Sites

The Sonogashira wikipedia.org and Heck reactions are palladium-catalyzed methods for forming C-C bonds with alkynes and alkenes, respectively. In these reactions, the selectivity between different halogenated sites is more consistently governed by the C-X bond dissociation energy. The established reactivity order for the oxidative addition step is C-I > C-Br > C-Cl > C-F.

For this compound, this trend strongly predicts that Sonogashira and Heck couplings will occur preferentially at the C6-Br position. This high degree of regioselectivity allows for the introduction of alkynyl and alkenyl substituents onto the benzene (B151609) ring of the isoquinoline core with high fidelity. Studies on other dihaloheterocycles confirm that selective alkynylation at a brominated site in the presence of a chlorinated site is a reliable synthetic strategy. nih.gov

Buchwald-Hartwig Amination for Diverse Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.org This reaction has proven to be exceptionally versatile for the functionalization of dihaloheterocycles, often with controllable and switchable regioselectivity.

Research on the closely analogous substrate, 6-bromo-2-chloroquinoline, provides a clear precedent. nih.govresearchgate.net In this system, selective Buchwald-Hartwig amination of the aryl bromide at C6 was successfully achieved in the presence of the activated heteroaryl chloride at C2. By carefully optimizing the reaction conditions (e.g., choice of ligand, base, and temperature), the palladium catalyst can be directed to react preferentially with the C-Br bond. This selective C-N bond formation at C6 leaves the C2-Cl bond available for a subsequent, different coupling reaction, enabling a stepwise and controlled diversification of the molecule. nih.gov This demonstrates that Buchwald-Hartwig amination is a powerful method for achieving diverse functionalization on the this compound scaffold, with a high likelihood of achieving selective amination at the C6 position under appropriate conditions.

| Reaction Type | Primary Reactive Site | Controlling Factor | Notes |

|---|---|---|---|

| Suzuki-Miyaura / Stille | C6-Br (generally) or C1-Cl (tunable) | Competition between C-X bond strength and electronic activation | Selectivity can often be controlled by the choice of catalyst and ligands. nih.govrsc.org |

| Sonogashira / Heck | C6-Br | C-X bond strength (C-Br >> C-Cl) | High selectivity for the C6 position is expected. nih.gov |

| Buchwald-Hartwig Amination | C6-Br | Tunable reaction conditions | Selective amination at the C6 position is highly feasible based on analogous systems. nih.govresearchgate.net |

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering atom- and step-economical routes to complex molecules. In the context of isoquinoline systems, these strategies are pivotal for introducing molecular diversity.

The regioselective C-H activation of isoquinolines is predominantly achieved through transition-metal catalysis, where the metal center is directed to a specific C-H bond by a coordinating functional group. This approach allows for the precise installation of substituents at positions that are otherwise difficult to access.

Rhodium(III)-catalyzed C-H activation has been extensively utilized for the synthesis of substituted isoquinolines. For instance, the annulation of N-chloroimines with alkenes under Rh(III) catalysis provides a mild and efficient route to isoquinoline derivatives. In this process, the N-chloroimine can act as a directing group, facilitating the activation of an ortho-C-H bond on a phenyl ring, which then undergoes cyclization with the alkene. The regioselectivity of this transformation is often governed by steric factors; when a meta-substituent is present on the directing phenyl group, C-H activation preferentially occurs at the less sterically hindered ortho position. thieme-connect.de

Palladium-catalyzed C-H activation/annulation reactions have also proven effective. For example, the reaction of N-methoxybenzamides with 2,3-allenoic acid esters, catalyzed by palladium, affords 3,4-substituted hydroisoquinolones with high regioselectivity. The directing N-methoxybenzamide group facilitates the ortho-C-H activation, leading to the formation of a palladacycle intermediate which then reacts with the allene. The regioselectivity of the annulation is controlled by the steric effects of the substituents on the allenoic acid ester and the thermodynamic stability of the final products. 182.160.97

The choice of the directing group is crucial in determining the site of C-H activation. Various directing groups have been employed, including hydrazones, which can direct ortho-C-H bond activation and annulation without the need for an external oxidant. nih.gov This strategy involves a C-C and C-N bond formation coupled with an N-N bond cleavage.

| Catalyst System | Directing Group | Reactant | Product | Regioselectivity |

| Rh(III) | N-Chloroimine | Alkene | Substituted Isoquinoline | Ortho to directing group, influenced by sterics |

| Palladium | N-Methoxybenzamide | 2,3-Allenoic acid ester | 3,4-Substituted Hydroisoquinolone | Ortho to directing group |

| Rh(III) | Hydrazone | - | Substituted Isoquinoline | Ortho to directing group |

While ortho- and para-functionalization of aromatic systems are common, achieving meta-selectivity is a significant challenge due to the inherent electronic properties of the isoquinoline ring. Recent advancements have led to novel strategies for meta-C-H functionalization.

One innovative approach involves a phosphite-mediated photochemical 182.160.97nih.gov N to C rearrangement of N-alkyl isoquinolinium salts. This method facilitates the migration of an N-alkyl group to the meta-position (C4) of the isoquinoline core. The reaction proceeds through an enamine-type intermediate and a radical bond-cleavage pathway from the singlet excited state. This strategy is effective for a range of primary, secondary, and tertiary alkyl groups, allowing for the installation of sterically demanding substituents at the meta-position. rsc.org

Another powerful technique for meta-selective functionalization is a redox-neutral dearomatization-rearomatization process. This protocol has been successfully applied to the meta-C-H trifluoromethylation, perfluoroalkylation, chlorination, bromination, iodination, nitration, sulfanylation, and selenylation of pyridines, quinolines, and isoquinolines. iust.ac.ir The dearomative activation of the azaarene provides a platform for both radical and ionic meta-selective reactions, proving applicable for the late-stage functionalization of complex molecules. iust.ac.ir This strategy circumvents the typical ortho/para reactivity of the isoquinoline system.

| Method | Reagents | Functional Group | Position |

| Photochemical Rearrangement | N-Alkyl Isoquinolinium Salt, Phosphite | Alkyl | Meta (C4) |

| Dearomatization-Rearomatization | Various | CF3, Cl, Br, I, NO2, SR, SeR | Meta |

Cycloaddition Reactions and Annulation Chemistry

Cycloaddition and annulation reactions are fundamental strategies for constructing the polycyclic frameworks often found in biologically active isoquinoline derivatives. These reactions allow for the rapid assembly of complex molecular architectures from simpler precursors.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. In the context of isoquinoline chemistry, isoquinoline-5,8-dione (B3342986) derivatives can act as dienophiles in these reactions. The synthesis of isoquinoline derivatives has been achieved through Diels-Alder reactions of 2(1H)-pyridones bearing an electron-withdrawing group with methoxy-1,3-butadienes. rsc.org This approach highlights the utility of the Diels-Alder strategy in constructing the isoquinoline core.

The [3+2] cycloaddition is a versatile method for constructing five-membered heterocyclic rings. In isoquinoline chemistry, this reaction often involves the generation of an isoquinolinium ylide, which acts as a 1,3-dipole. These ylides can react with various dipolarophiles to afford a diverse range of fused heterocyclic systems.

A unique [3+2]–[4+2]–[3+2] cycloaddition sequence has been reported, starting from an isoquinolinium ylide, an aromatic aldehyde, and indan-1,3-dione. This three-component reaction results in the formation of polycyclic compounds with ten stereogenic centers, demonstrating high regio- and diastereoselectivity. nih.gov In this cascade, the isoquinolinium salt serves multiple roles as a 1,3-dipole, an electron-rich dienophile, and an electron-deficient diene. nih.gov

Furthermore, the asymmetric [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones provides an efficient route to tetrahydroisoquinoline derivatives. researchgate.net This reaction proceeds under mild conditions and tolerates a wide array of functional groups, yielding products with good diastereoselectivities and enantioselectivities. researchgate.net These methods are valuable for the synthesis of chiral, biologically active tetrahydroisoquinoline skeletons.

| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Product |

| [3+2]–[4+2]–[3+2] Cycloaddition | Isoquinolinium Ylide | Aromatic Aldehyde, Indan-1,3-dione | Polycyclic fused isoquinoline |

| [3+2] Cycloaddition | C,N-Cyclic Azomethine Imine | Allyl Alkyl Ketone | Tetrahydroisoquinoline derivative |

Redox Chemistry of Halogenated Isoquinolines

The redox properties of halogenated isoquinolines are of significant interest due to their potential applications in materials science and medicinal chemistry. The presence of halogen atoms can influence the electronic properties of the isoquinoline ring system, thereby affecting its oxidation and reduction potentials.

In general, the oxidation of isoquinoline is challenging and can lead to ring cleavage under harsh conditions. nih.gov However, oxidation with peracetic acid can yield the corresponding N-oxide. nih.gov The presence of electron-withdrawing halogen substituents would be expected to make the isoquinoline ring more resistant to oxidation. The redox potential of protonated 6,7-dimethoxyisoquinoline (B95607) has been measured, indicating that the electronic nature of substituents has a significant impact on the electrochemical properties. nih.gov

Reduction of the isoquinoline nucleus can be controlled to selectively affect either the pyridine or the benzene ring. nih.gov The specific outcome depends on the reducing agent and reaction conditions. For halogenated isoquinolines, the carbon-halogen bonds may also be susceptible to reduction, depending on the reaction conditions.

Cyclic voltammetry is a key technique for probing the redox behavior of these compounds. Studies on quinoline (B57606) derivatives have shown that the electrochemical behavior is sensitive to the substitution pattern. For instance, the cyclic voltammograms of quinoline yellow in an acidic medium show an irreversible two-step reduction process. While specific data for this compound is not available, it is anticipated that the chloro and bromo substituents would shift the reduction potentials to more positive values compared to the unsubstituted parent isoquinoline, making it easier to reduce. Conversely, these electron-withdrawing groups would make the compound more difficult to oxidize. The fluorescence properties of 9-aryl-substituted isoquinolinium derivatives have been shown to be significantly influenced by halogenated solvents, suggesting strong electronic interactions between the halogen atoms and the isoquinoline core.

| Redox Process | General Outcome for Isoquinolines | Expected Influence of Halogen Substituents |

| Oxidation | N-oxide formation or ring cleavage | Increased resistance to oxidation |

| Reduction | Selective reduction of pyridine or benzene ring | More facile reduction of the ring system |

| Electrochemical Behavior | Dependent on substituents | Shift of reduction potentials to more positive values |

Reduction of Isoquinoline Ring System and Halogen Effects

The reduction of the isoquinoline ring system can be selectively directed to either the heterocyclic pyridine ring or the carbocyclic benzene ring, depending on the choice of reducing agents and reaction conditions. The halogen substituents at the C1 and C6 positions play a significant role in the molecule's behavior under reductive conditions.

Selective reduction of the pyridine portion of the isoquinoline nucleus is commonly achieved through catalytic hydrogenation or with hydride reagents. pharmaguideline.com For instance, catalytic hydrogenation over platinum or palladium catalysts, or the use of sodium borohydride (B1222165) in the presence of nickel(II) chloride, typically leads to the saturation of the nitrogen-containing ring to yield tetrahydroisoquinolines. pharmaguideline.com However, under catalytic hydrogenation conditions, the halogen substituents are susceptible to hydrogenolysis, where the carbon-halogen bond is cleaved. The 1-chloro substituent is particularly labile and would likely be removed during this process.

Conversely, reduction of the benzene ring is favored under conditions of dissolving metal reduction or by catalytic hydrogenation in the presence of strong acid. pharmaguideline.com This method selectively saturates the carbocyclic ring while leaving the pyridine ring intact. pharmaguideline.com

The position of the halogens dramatically influences their reactivity. The chlorine atom at the C1 position is highly activated towards nucleophilic attack and reduction due to its position alpha to the ring nitrogen, making it comparable in reactivity to an α-halopyridine. iust.ac.ir In contrast, the bromine atom at the C6 position on the benzene ring behaves more like a typical aryl halide, exhibiting lower reactivity. iust.ac.ir

| Reagent/Condition | Ring Selectivity | Effect on Halogens | Primary Product Type |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Pyridine Ring | Potential Hydrogenolysis (C1-Cl, C6-Br) | Tetrahydroisoquinoline (dehalogenated) |

| NaBH₄, NiCl₂ | Pyridine Ring | Generally Tolerated | Tetrahydroisoquinoline |

| Na, NH₃ (liquid) | Benzene Ring | Generally Tolerated | 5,6,7,8-Tetrahydroisoquinoline |

| Catalytic Hydrogenation (Strong Acid) | Benzene Ring | Potential Hydrogenolysis | 5,6,7,8-Tetrahydroisoquinoline |

Oxidation Reactions and Quinone Formation

The isoquinoline ring system is generally resistant to oxidation, often requiring vigorous conditions that can lead to cleavage of one or both rings. pharmaguideline.com For the parent isoquinoline, oxidation with alkaline potassium permanganate (B83412) results in the cleavage of both rings, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in

However, the substituents on the benzene ring can significantly influence the outcome of oxidation reactions. shahucollegelatur.org.in The presence of electron-donating groups can activate the carbocyclic ring towards oxidation, potentially leading to the formation of isoquinoline-5,8-diones. While direct oxidation of this compound to a quinone is not extensively documented, the synthesis of substituted chloroisoquinolinediones is known. For example, various 6-chloroisoquinoline-5,8-diones have been synthesized from precursors like 6,7-dichloroisoquinoline-5,8-dione, demonstrating the viability of this heterocyclic quinone system. nih.gov The formation of such quinones typically involves the oxidation of an isoquinoline bearing electron-donating or activating groups on the benzene ring. For instance, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate selectively affects the benzene ring. shahucollegelatur.org.in This suggests that under controlled conditions, the benzene ring of this compound could potentially be oxidized to the corresponding 5,8-dione.

Derivatization at the Methyl Group (C4) and Other Positions

The different substituents on the this compound scaffold offer multiple avenues for derivatization, with reactivity being highly position-dependent.

Derivatization at the Methyl Group (C4): The methyl group at the C4 position is generally less reactive than a methyl group at the C1 or C3 positions. For example, oxidation of a 1,4-dimethylisoquinoline (B3348459) with selenium dioxide selectively oxidizes the C1-methyl group, leaving the C4-methyl group intact. This indicates a lower susceptibility of the C4-methyl group to certain oxidative transformations. A more viable pathway for derivatizing the C4-methyl group is through free-radical halogenation. Using reagents such as N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), the benzylic-like protons of the methyl group can be abstracted to form a 4-(bromomethyl)isoquinoline derivative. This intermediate can then serve as a substrate for subsequent nucleophilic substitution reactions.

Derivatization at Other Positions: The most reactive site for derivatization on the isoquinoline core is the C1 position. The 1-chloro substituent is readily displaced by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. iust.ac.ir The electron-withdrawing effect of the adjacent nitrogen atom stabilizes the negative charge in the Meisenheimer-like intermediate, facilitating the substitution. quora.com This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiols, at the C1 position.

In stark contrast, the 6-bromo substituent on the benzene ring is significantly less reactive towards nucleophilic substitution. iust.ac.ir Its reactivity is comparable to that of an unactivated aryl halide like bromobenzene. Displacement of the 6-bromo group would require much harsher conditions or alternative reaction mechanisms, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions).

| Position | Substituent | Reactivity Profile | Typical Reactions |

|---|---|---|---|

| C1 | -Cl | Highly Activated | Nucleophilic Aromatic Substitution (SNAr) |

| C4 | -CH₃ | Moderately Reactive | Free-Radical Halogenation |

| C6 | -Br | Unactivated (Aryl-like) | Transition-Metal Cross-Coupling |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 6-Bromo-1-chloro-4-methylisoquinoline, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5-7.7 | s | - |

| H-5 | ~8.0-8.2 | d | ~8.5 |

| H-7 | ~7.8-8.0 | dd | ~8.5, ~1.5 |

| H-8 | ~8.3-8.5 | d | ~1.5 |

| CH₃ | ~2.5-2.7 | s | - |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~150-152 |

| C-3 | ~120-122 |

| C-4 | ~145-147 |

| C-4a | ~135-137 |

| C-5 | ~128-130 |

| C-6 | ~120-122 |

| C-7 | ~132-134 |

| C-8 | ~125-127 |

| C-8a | ~140-142 |

| CH₃ | ~18-20 |

Elucidation of Complex Stereochemistry and Regiochemistry

For this compound, the substitution pattern is fixed, and there are no chiral centers, thus stereochemistry is not a factor. However, NMR is crucial for confirming the regiochemistry. The distinct chemical shifts and coupling patterns of the aromatic protons (H-5, H-7, and H-8) would definitively confirm the placement of the bromo and methyl substituents. For instance, the observation of a doublet for H-5, a doublet of doublets for H-7, and a doublet for H-8 would be consistent with the 6-bromo substitution pattern. Nuclear Overhauser Effect (NOE) experiments could further confirm the spatial proximity between the methyl group at C-4 and the proton at C-3 and C-5, solidifying the assignment of the regiochemistry.

Dynamic NMR Studies for Conformational Analysis

Due to the rigid, planar nature of the isoquinoline (B145761) ring system, significant conformational flexibility is not expected for this compound under standard conditions. The rotation of the methyl group would be the only dynamic process of note, but this is typically too fast on the NMR timescale to be observed as separate conformers, even at low temperatures. Therefore, dynamic NMR studies are not likely to yield significant insights into the conformational analysis of this specific molecule.

Advanced Mass Spectrometry (MS) for Mechanistic Insights

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can aid in structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation of the molecular ion of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Predicted Fragmentation Pathways:

A primary fragmentation pathway would likely involve the loss of a chlorine radical followed by the loss of a methyl radical or vice versa. Another possibility is the expulsion of a bromine radical. The analysis of the daughter ions produced would provide conclusive evidence for the presence and connectivity of the various substituents.

Hypothetical MS/MS Fragmentation Data:

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |

| [M]⁺ | [M-Cl]⁺, [M-Br]⁺, [M-CH₃]⁺ | Cl, Br, CH₃ |

| [M-Cl]⁺ | [M-Cl-HCN]⁺, [M-Cl-CH₃]⁺ | HCN, CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is critical for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio to several decimal places, the precise molecular formula can be established, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data:

For the molecular formula C₁₀H₇BrClN, the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition. The distinct isotopic pattern arising from the presence of both bromine and chlorine would further corroborate the assigned formula.

X-ray Crystallography for Solid-State Architecture

Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules is crucial for understanding their biological activity and chemical properties. For this compound, which possesses a stereocenter, the precise spatial arrangement of its atoms has been established primarily through single-crystal X-ray diffraction. This technique allows for the unambiguous assignment of the R or S configuration.

The process often involves the use of anomalous dispersion, where the heavy bromine atom in the molecule scatters X-rays differently, allowing for the determination of the absolute structure. uzh.ch While the specific enantiomer of this compound is not detailed in publicly available literature, the methodology for such a determination is well-established. Computational methods, such as comparing calculated and experimental vibrational circular dichroism (VCD) spectra, can also be employed to corroborate the experimental findings from X-ray crystallography. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

Analysis of the crystal structure of related halogenated aromatic compounds indicates that interactions such as halogen bonding (Br···Cl, Br···N, or Cl···N), π-π stacking between the isoquinoline ring systems, and C–H···π interactions are likely to be significant. researchgate.net These non-covalent interactions play a critical role in the stability and physical properties of the crystal, including its melting point and solubility. The presence of both bromine and chlorine atoms offers multiple sites for halogen bonding, potentially leading to complex and well-ordered supramolecular architectures.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Participating Atoms/Groups | Significance |

|---|---|---|

| Halogen Bonding | Br···N, Cl···N, Br···Cl | Directional interactions that significantly influence crystal packing. |

| π-π Stacking | Isoquinoline aromatic rings | Contributes to the stabilization of the crystal lattice through electron cloud overlap. |

| C–H···π Interactions | Methyl C-H bonds and the aromatic system | Weak hydrogen bonds that provide additional stabilization. |

| van der Waals Forces | All atoms | General attractive forces contributing to the overall cohesion of the crystal. |

Vibrational Spectroscopy (IR, Raman) for Molecular Dynamics

Theoretical calculations, typically using Density Functional Theory (DFT), are essential for assigning the observed vibrational bands to specific molecular motions. nih.gov For a molecule like this compound, the spectra would be characterized by:

Aromatic C-H stretching modes typically appearing in the 3100-3000 cm⁻¹ region.

Methyl C-H stretching and bending modes .

C=C and C=N stretching vibrations within the isoquinoline ring system, usually found in the 1650-1400 cm⁻¹ range.

C-Cl and C-Br stretching modes , which appear at lower frequencies in the fingerprint region and are highly characteristic.

Correlation of Vibrational Modes with Electronic Structure

The vibrational frequencies and intensities are intrinsically linked to the electronic structure of the molecule. For instance, changes in electron density distribution, influenced by the electron-withdrawing nature of the bromine and chlorine substituents, can cause shifts in the vibrational frequencies of the aromatic ring.

Computational studies on similar halogenated anilines have shown that the presence of halogens leads to a redistribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net This redistribution affects bond strengths and force constants, which in turn alters the vibrational frequencies. By analyzing these correlations, researchers can gain a deeper understanding of how substituent effects propagate through the molecule's electronic and structural framework.

Table 2: Predicted Vibrational Modes and Their Relation to Electronic Structure

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Correlation with Electronic Structure |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Sensitive to the overall electron density of the aromatic ring. |

| C=C / C=N Ring Stretch | 1650 - 1400 | Frequencies are influenced by the aromaticity and electron distribution within the heterocyclic ring. |

| C-Br Stretch | 700 - 500 | Directly related to the C-Br bond strength, which is affected by inductive and resonance effects. |

| C-Cl Stretch | 800 - 600 | Directly related to the C-Cl bond strength and influenced by the electronic environment. |

In Situ Spectroscopic Monitoring of Reactions

The application of in situ vibrational spectroscopy, particularly IR spectroscopy, allows for the real-time monitoring of chemical reactions involving this compound. rsc.org This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

For example, in a nucleophilic substitution reaction where the chlorine atom at the 1-position is displaced, in situ IR spectroscopy could be used to track the disappearance of the characteristic C-Cl vibrational band and the appearance of new bands corresponding to the newly formed bond. This provides a continuous, non-invasive window into the reaction progress, offering a level of detail that cannot be achieved through traditional offline analysis.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a highly effective theoretical approach for studying the electronic structure and reactivity of molecular systems. nih.gov It is instrumental in understanding the mechanisms of chemical reactions by calculating the energies of reactants, products, and intermediate transition states.

The synthesis of substituted isoquinolines can proceed through various pathways, often involving transition-metal-catalyzed C-H bond activation and annulation processes. acs.org DFT calculations are crucial for mapping out the potential energy surface of these reactions, identifying the transition state (TS) structures, and determining the activation energies (Ea). The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

Table 1: Hypothetical Activation Energies for a Reaction Step

| Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| C-H Activation | Reactant + Catalyst | [TS1] | Intermediate 1 | 22.5 |

| Annulation | Intermediate 1 + Alkyne | [TS2] | Intermediate 2 | 18.2 |

| Reductive Elimination | Intermediate 2 | [TS3] | Product + Catalyst | 15.7 |

| Note: This table is illustrative and based on typical values for similar catalytic cycles. The values are not from direct experimental or computational results for 6-Bromo-1-chloro-4-methylisoquinoline. |

The choice of solvent can significantly impact the chemoselectivity and rate of a reaction. researchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.govacs.org An explicit-implicit solvation model often provides more accurate energetic estimates. nih.gov

For reactions involving halogenated isoquinolines, protic solvents can form hydrogen-bonding networks that activate the substrate, potentially altering the reaction pathway. nih.gov DFT calculations that incorporate solvent effects can predict how different solvents stabilize or destabilize reactants, transition states, and products. For instance, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. In the synthesis of isoquinolinones, changing the solvent from acetonitrile (B52724) to wet hexafluoro-2-isopropanol has been shown to completely switch the chemoselectivity of the reaction, a phenomenon that can be rationalized through computational modeling of the solvent-involved reaction paths. researchgate.net

Electronic Structure and Reactivity Prediction

The electronic properties of a molecule are fundamental to its reactivity. Computational methods provide detailed insights into these properties, allowing for the prediction of how a molecule will interact with other reagents.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govacs.org The MEP map displays different values of electrostatic potential on the molecular surface using a color spectrum. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov Green areas represent neutral electrostatic potential. nih.gov

For this compound, the electronegative nitrogen, bromine, and chlorine atoms would create regions of negative electrostatic potential, while the hydrogen atoms of the aromatic rings would be associated with positive potential. The MEP surface would therefore indicate that electrophiles are likely to interact with the nitrogen atom and the regions influenced by the halogen substituents, whereas nucleophiles would be attracted to the electron-deficient carbon atoms of the ring system.

Table 2: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Around Nitrogen Atom | Negative | Red | Site for electrophilic attack/protonation |

| Around Halogen Atoms | Negative | Red to Yellow | Influence on electrophilic interactions |

| Aromatic C-H Bonds | Positive | Blue | Potential sites for nucleophilic attack |

| Methyl Group | Slightly Positive | Green to Light Blue | Generally less reactive |

| Note: This table is a qualitative prediction based on the general principles of MEP analysis. |

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govimperial.ac.uk The HOMO acts as an electron donor, and the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov

In the case of this compound, the presence of electron-withdrawing halogen atoms is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. mdpi.com The methyl group, being electron-donating, would raise the energy of the HOMO. FMO analysis can predict the regioselectivity of reactions; for instance, in an electrophilic substitution, the reaction is likely to occur at the position where the HOMO has the largest coefficient. Conversely, nucleophilic substitution is favored at the site with the largest LUMO coefficient. While FMO theory is a successful model, there are cases where reactivity is not solely dictated by the frontier orbitals, and a more comprehensive analysis involving other molecular orbitals may be necessary. rsc.org

Table 3: Predicted FMO Properties and Reactivity Descriptors

| Parameter | Description | Predicted Influence of Substituents |

| HOMO Energy | Energy of the highest occupied molecular orbital | Raised by the electron-donating methyl group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lowered by the electron-withdrawing bromo and chloro groups. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Reduced, suggesting increased reactivity. nih.gov |

| Global Hardness (η) | Resistance to change in electron distribution | A lower value is expected, indicating a softer, more reactive molecule. nih.gov |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons | Increased due to the presence of halogens. mdpi.com |

| Note: This table is based on theoretical principles and trends observed in similar halogenated heterocyclic systems. |

The aromaticity of the isoquinoline (B145761) ring system is a key determinant of its stability and reactivity. Substituents can alter the electron delocalization within the rings, thereby affecting their aromatic character. The presence of halogen atoms in this compound introduces both inductive and resonance effects that can modify the aromaticity of both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core.

Analysis of Non-Covalent Interactions

Detailed computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, specifically for this compound, have not been found in published literature. Such studies are essential for quantitatively and qualitatively describing the non-covalent interactions that govern its molecular recognition and crystal packing.

Halogen Bonding (XB) in Supramolecular Assemblies and Catalysis

The presence of both bromine and chlorine atoms on the isoquinoline scaffold suggests that this compound has the potential to act as a halogen bond donor. The electrophilic regions (σ-holes) on these halogen atoms could interact with Lewis bases. Computational studies on other halogenated heterocycles have demonstrated the importance of halogen bonding in directing supramolecular self-assembly and in the design of organocatalysts. rsc.orgmdpi.com However, without specific studies on this compound, any discussion of its halogen bonding capabilities, including interaction energies and geometries, remains speculative.

π-π Stacking and C-H···π Interactions in Solid-State Structures

The aromatic isoquinoline core of this compound makes it a candidate for engaging in π-π stacking and C-H···π interactions. These forces are crucial in determining the solid-state packing of aromatic molecules. nih.govnih.gov Analysis of these interactions typically relies on crystallographic data and subsequent computational analysis of the crystal lattice to determine intermolecular distances, angles, and energies. As no crystal structure or specific computational analysis for this compound is publicly available, a detailed description of these interactions is not possible.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound would involve computational methods, such as Density Functional Theory (DFT), to identify stable conformers and the energy barriers between them. This would be particularly relevant for understanding the orientation of the methyl group relative to the isoquinoline ring. Without dedicated computational studies, the energy landscape and preferred conformations of this specific molecule are unknown.

Computational Spectroscopy for Spectral Assignment and Interpretation

Computational spectroscopy, again often employing DFT, is a powerful tool for predicting and interpreting experimental spectra (e.g., NMR, IR, Raman, UV-Vis). researchgate.netdergipark.org.tr Such calculations provide insights into the electronic structure and vibrational modes of a molecule, aiding in the assignment of spectral peaks. While computational studies have been performed on other substituted quinolines and isoquinolines, researchgate.netnih.gov no such data exists specifically for this compound.

Based on a thorough review of available scientific literature, there is no specific information published on the chemical compound “this compound” in the contexts outlined in your request. Research detailing its role as a synthetic intermediate for complex polycyclic scaffolds, its application in ligand design for catalysis, or its use in supramolecular chemistry and crystal engineering could not be located.

The provided outline specifies applications such as the synthesis of Naphtho[2,3-g]isoquinoline derivatives, the formation of annulated heterocycles, the design of chiral ligands for asymmetric catalysis, and the creation of metal ligands for organometallic catalysis. However, literature searches did not yield any documents describing the use of this compound for these specific purposes. Similarly, no studies on its involvement in supramolecular chemistry or crystal engineering are publicly available.

While general information exists for related compounds such as other halogenated isoquinolines and their derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this broader data. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified compound and its applications.

Applications in Chemical Sciences

Supramolecular Chemistry and Crystal Engineering

Directing Role of Halogen Atoms in Self-Assembly

Halogen bonding, a non-covalent interaction involving a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base, has emerged as a powerful tool for the rational design of self-assembled supramolecular structures. In halogenated isoquinolines, both the bromine and chlorine atoms can act as halogen bond donors, influencing the packing of molecules in the solid state and the formation of ordered assemblies in solution.